molecular formula C13H7N3O B14230835 4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-11-7

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14230835
CAS No.: 825638-11-7
M. Wt: 221.21 g/mol
InChI Key: DFMJLFNHAAOZOS-UHFFFAOYSA-N
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Description

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with a cyanophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

825638-11-7

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

4-(4-cyanophenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H7N3O/c14-6-9-1-3-10(4-2-9)12-5-13(17)16-8-11(12)7-15/h1-5,8H,(H,16,17)

InChI Key

DFMJLFNHAAOZOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=O)NC=C2C#N

Origin of Product

United States

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